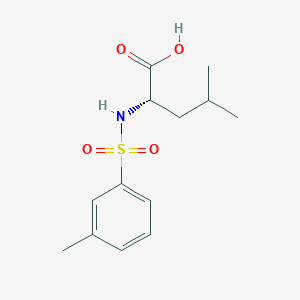
(m-Tolylsulfonyl)-L-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(m-Tolylsulfonyl)-L-leucine is an organic compound with the molecular formula C13H19NO4S. It is a derivative of L-leucine, an essential amino acid, and features a tolylsulfonyl group attached to the amino acid structure. This compound is often used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (m-Tolylsulfonyl)-L-leucine typically involves the reaction of L-leucine with m-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:
- Dissolve L-leucine in dichloromethane.
- Add triethylamine to the solution.
- Slowly add m-toluenesulfonyl chloride while maintaining the temperature below 5°C.
- Stir the reaction mixture for several hours.
- Purify the product by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, reagent addition, and reaction time, leading to a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions
(m-Tolylsulfonyl)-L-leucine undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding sulfinyl or thiol derivatives.
Substitution: The tolylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfinyl or thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(m-Tolylsulfonyl)-L-leucine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the tolylsulfonyl group into molecules.
Biology: Studied for its potential role in modifying peptides and proteins.
Medicine: Investigated for its potential therapeutic applications, including as a building block for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (m-Tolylsulfonyl)-L-leucine involves its ability to interact with various molecular targets through its functional groups. The tolylsulfonyl group can form strong interactions with nucleophiles, while the leucine moiety can engage in hydrogen bonding and hydrophobic interactions. These interactions enable the compound to modify biological molecules and influence biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(m-Tolylsulfonyl)glycine: Similar structure but with glycine instead of leucine.
(m-Tolylsulfonyl)proline: Contains proline instead of leucine.
(p-Tolylsulfonyl)-L-leucine: Similar compound with the sulfonyl group attached to the para position of the tolyl ring.
Uniqueness
(m-Tolylsulfonyl)-L-leucine is unique due to the presence of the leucine moiety, which imparts specific steric and electronic properties. This uniqueness makes it a valuable compound for studying the effects of sulfonyl groups on amino acids and for developing new synthetic methodologies.
Properties
Molecular Formula |
C13H19NO4S |
|---|---|
Molecular Weight |
285.36 g/mol |
IUPAC Name |
(2S)-4-methyl-2-[(3-methylphenyl)sulfonylamino]pentanoic acid |
InChI |
InChI=1S/C13H19NO4S/c1-9(2)7-12(13(15)16)14-19(17,18)11-6-4-5-10(3)8-11/h4-6,8-9,12,14H,7H2,1-3H3,(H,15,16)/t12-/m0/s1 |
InChI Key |
NHBVUJXATNLPMN-LBPRGKRZSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N[C@@H](CC(C)C)C(=O)O |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC(CC(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















